Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate
Description
Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate is a thiazole-based compound featuring a 2-chlorophenyl substituent at the 2-position of the thiazole ring and a methyl ester group at the 4-position. Thiazole derivatives are widely studied for their biological activities, including antimicrobial and antifungal properties, as well as their utility as intermediates in pharmaceutical synthesis . The structural uniqueness of this compound lies in the ortho-chlorophenyl group, which may influence electronic, steric, and intermolecular interactions compared to analogs with substituents at other positions.
Properties
IUPAC Name |
methyl 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-11(15)6-8-7-17-12(14-8)9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREMEPDNKHVHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate typically involves the reaction of 2-aminothiazole with 2-chlorobenzaldehyde in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methyl chloroacetate to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and a catalyst such as 1-propanephosphonic acid cyclic anhydride (T3P) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones under controlled conditions.
Key Findings :
-
Oxidation preserves the ester and chlorophenyl groups while modifying the thiazole ring’s electronic properties.
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Sulfone derivatives exhibit enhanced stability and altered biological activity compared to sulfoxides .
Nucleophilic Substitution at the Chlorophenyl Group
The 2-chlorophenyl moiety participates in nucleophilic aromatic substitution (NAS) under catalytic conditions.
Key Findings :
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Electron-withdrawing groups on the thiazole ring activate the chlorophenyl group for NAS .
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Substituted derivatives show improved pharmacological profiles, such as enhanced antimicrobial activity .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a key step for further functionalization.
Key Findings :
-
Hydrolysis under basic conditions proceeds faster due to increased nucleophilicity of hydroxide ions.
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The carboxylic acid derivative serves as a precursor for amide or peptide coupling reactions .
Electrophilic Aromatic Substitution (EAS)
The thiazole ring’s electron-rich nature facilitates EAS at the 5-position.
Key Findings :
-
Nitration and bromination occur regioselectively at the 5-position of the thiazole ring .
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Halogenated derivatives are intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Reduction Reactions
The chlorophenyl group can be reduced to a cyclohexyl derivative under hydrogenation conditions.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH, RT | Methyl 2-(2-cyclohexylthiazol-4-yl)acetate |
Key Findings :
-
Reduction eliminates the aromaticity of the chlorophenyl group, altering the compound’s solubility and bioactivity .
Heterocyclic Functionalization
The thiazole ring participates in cycloaddition and annulation reactions to form fused heterocycles.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Diels-Alder reaction | Maleic anhydride, Δ, 8 hours | Methyl 2-(2-(2-chlorophenyl)-5,6-dihydrothiazolo[3,2-b] triazol-4-yl)acetate |
Key Findings :
Scientific Research Applications
Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The compound can inhibit the activity of certain enzymes, block receptor sites, and disrupt cellular processes, leading to its antimicrobial, anti-inflammatory, and anticancer effects .
Comparison with Similar Compounds
Substituent Position Variations
The position of the chlorophenyl group on the thiazole ring significantly impacts biological activity and physicochemical properties:
Ester Group Modifications
The choice of ester group (methyl vs. ethyl) influences lipophilicity and metabolic stability:
Key Insight : The methyl ester group in the target compound offers a balance between solubility and lipophilicity, making it more suitable for oral administration compared to ethyl esters .
Functional Group Additions
The presence of additional functional groups (e.g., amino, methoxy) alters reactivity and biological interactions:
Key Insight: The absence of electron-donating groups (e.g., amino, methoxy) in the target compound may reduce hydrogen-bonding capacity but increase electrophilicity at the thiazole ring, favoring interactions with bacterial enzymes .
Biological Activity
Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.
Target Interactions
this compound interacts with various molecular targets, influencing several biochemical pathways. Thiazole derivatives are known to modulate receptor activity and inhibit enzymatic functions, which can lead to diverse biological effects such as antimicrobial, anticancer, and anti-inflammatory activities.
Biochemical Pathways
The compound can activate or inhibit key biochemical pathways, including those involved in apoptosis and cell cycle regulation. Specifically, it has been shown to induce apoptosis in cancer cells by affecting gene expression related to cell survival and proliferation .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. It has been demonstrated to inhibit bacterial growth by targeting bacterial enzymes, leading to cell death. The minimum inhibitory concentration (MIC) values for various pathogens have shown promising results, indicating its potential as an antibacterial agent .
Anticancer Properties
Research indicates that this compound possesses notable anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including breast cancer cells (e.g., MDA-MB-231), with IC50 values indicating potent effects . The compound's mechanism involves the induction of apoptosis and cell cycle arrest, particularly at the G1 phase, which is crucial for halting tumor growth .
Other Biological Activities
In addition to its antimicrobial and anticancer effects, this compound also exhibits anti-inflammatory and neuroprotective activities. These effects are attributed to its ability to modulate inflammatory cytokines and protect neuronal cells from oxidative stress .
Data Summary
Case Studies
-
Anticancer Activity in MDA-MB-231 Cells
A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound demonstrated a strong inhibitory effect on cell proliferation with an IC50 value of 0.126 µM. It was found to induce apoptosis through the downregulation of anti-apoptotic proteins like Mcl-1 . -
Antimicrobial Efficacy
In vitro tests showed that this compound had significant activity against various bacterial strains, with MIC values indicating effective inhibition of growth. This positions the compound as a potential candidate for developing new antibacterial therapies . -
Neuroprotective Effects
Research highlighted the neuroprotective properties of this thiazole derivative against oxidative stress-induced damage in neuronal cells. The compound was shown to reduce markers of oxidative stress, suggesting its utility in neurodegenerative disease models .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via condensation of 2-chlorophenyl-substituted thioamides with α-bromo-β-keto esters in refluxing ethanol. For example, refluxing 4-bromo-3-oxobutanoate derivatives with benzothioamides (e.g., 2-chlorophenylthioamide) in absolute ethanol for 1 hour, followed by ether extraction and sodium sulfate drying, yields the thiazole-acetate scaffold. Purity optimization involves iterative recrystallization and microanalysis (elemental analysis within 0.4% theoretical values) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology : Use a combination of:
- NMR (¹H/¹³C) to confirm aromatic protons, thiazole ring signals, and ester functionality.
- IR spectroscopy for carbonyl (C=O, ~1700 cm⁻¹) and C-S (thiazole) stretching vibrations.
- Mass spectrometry (MS) to verify molecular ion peaks and fragmentation patterns.
- Elemental analysis to ensure stoichiometric consistency .
Q. What preliminary biological assays are recommended to screen its bioactivity?
- Methodology : Conduct in vitro assays such as:
- Antimicrobial screening (e.g., broth microdilution against Gram-positive/negative bacteria).
- Cytotoxicity assays (MTT/XTT on cancer cell lines like HeLa or MCF-7).
- Enzyme inhibition studies (e.g., cyclooxygenase or acetylcholinesterase) due to structural similarity to bioactive thiazole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodology :
- Solvent selection : Replace ethanol with aprotic solvents (e.g., DMF) to reduce ester hydrolysis.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Temperature control : Use microwave-assisted synthesis for faster, cleaner reactions.
- Byproduct analysis : Employ HPLC-MS to identify impurities (e.g., unreacted thioamide or ester intermediates) .
Q. What computational strategies are effective for studying structure-activity relationships (SAR)?
- Methodology :
- Molecular docking : Simulate binding to target proteins (e.g., COX-2 or DNA topoisomerases) using AutoDock Vina.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- QSAR modeling : Corrogate substituent effects (e.g., 2-chlorophenyl vs. 4-methylphenyl) with bioactivity data .
Q. How to resolve contradictions in spectral data for structural elucidation?
- Methodology :
- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping proton environments (e.g., thiazole vs. aryl protons).
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., thiazole substitution pattern).
- Isotopic labeling : Track unexpected signals (e.g., deuterated solvents interfering with exchangeable protons) .
Q. What analytical methods are suitable for detecting trace impurities in the compound?
- Methodology :
- HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities.
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed ester or oxidized thiazole).
- NMR spiking : Add reference standards (e.g., 2-chlorobenzoic acid) to confirm impurity identity .
Q. How to evaluate its potential as a precursor for novel drug candidates?
- Methodology :
- Derivatization : Synthesize analogs (e.g., amide or hydrazide derivatives) and test SAR.
- Pharmacokinetic profiling : Assess logP (octanol-water partition) and metabolic stability in liver microsomes.
- In vivo models : Screen in zebrafish or murine models for bioavailability and toxicity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
